molecular formula C6H8O2 B1207188 5-Hexynoic acid CAS No. 53293-00-8

5-Hexynoic acid

Cat. No. B1207188
CAS RN: 53293-00-8
M. Wt: 112.13 g/mol
InChI Key: VPFMEXRVUOPYRG-UHFFFAOYSA-N
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Description

5-Hexynoic acid, also known as 5-Hexenoic acid, is a type of organic acid that belongs to the aliphatic carboxylic acid family. It is an unsaturated fatty acid with a molecular formula of C6H10O2. This compound is an important intermediate in the production of many chemicals, such as esters, amides, and anhydrides, and is also used in the production of pharmaceuticals, perfumes, and flavors. This compound is also used as a solvent and in the manufacture of certain polymers.

Scientific Research Applications

Cyclization to 3-Alkoxy-2-Cyclohexenones

5-Hexynoic acid can be cyclized to produce 3-alkoxy-2-cyclohexenones, which are useful in various organic syntheses. This process involves converting this compound to its acyl chloride and cyclizing it to 3-chloro-2-cyclohexenone using indium(III) chloride, followed by addition of alcohol nucleophiles (Hylden et al., 2011).

Role in Biochemical Pathways

5-Oxo-ETE, a derivative of this compound, is involved in biochemical pathways. It is a chemoattractant for eosinophils and neutrophils, eliciting responses such as actin polymerization and calcium mobilization. It is the strongest chemoattractant for eosinophils among lipid mediators and may play a role in diseases like asthma (Powell & Rokach, 2005).

Solid Organocatalyst in Chemical Transformations

This compound is also pertinent in the field of green chemistry, especially in transformations involving renewable carbohydrates. For instance, sulfonated polyaniline (SPAN) was used for the dehydration of fructose into 5-hydroxymethylfurfural (HMF) in the presence of this compound, highlighting the role of this compound in sustainable chemical processes (Dai et al., 2017).

Photomedicine Applications

In photomedicine, derivatives of this compound, such as 5-aminolevulinic acid (5-ALA), have been utilized. These derivatives aid in the selective treatment of neoplastic diseases through photodynamic therapy (PDT) and fluorescence photodetection (FD). The local bioavailability of 5-ALA and its derivatives has been a focal point in their application in clinical settings (Fotinos et al., 2006).

Renewable Bioresource Conversion

This compound plays a significant role in the conversion of biomass to valuable chemicals. It is instrumental in the production of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates, a process critical in the development of bio-based platform molecules for the chemical industry (Teong et al., 2014).

Biochemical Synthesis Processes

The biochemical synthesis process involving this compound has been studied for the production of compounds like 5-aminolevulinic acid hydrochloride (ALA·HCl) from fermentation broth. This process exemplifies the application of this compound in biotechnological processes and chemical engineering (Pei-lin, 2010).

Safety and Hazards

5-Hexynoic acid causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

5-Hexynoic acid, also known as hex-5-ynoic acid, has been shown to have anticancer properties . The primary target of this compound is believed to be an enzyme called irreversible acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

It is believed that the compound may inhibit the activity of irreversible acetylcholinesterase . By inhibiting this enzyme, this compound could potentially disrupt the normal function of the nervous system, which may contribute to its anticancer properties.

Result of Action

Given its potential anticancer properties and its presumed target, it is likely that the compound induces changes in cellular signaling and function, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

5-Hexynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of methylene lactones . It interacts with enzymes such as fatty acid synthase, which catalyzes the de novo synthesis of fatty acids . The interaction of this compound with fatty acid synthase leads to the acylation of proteins, influencing their function and localization within the cell . Additionally, this compound is involved in the preparation of various derivatives, including this compound methyl ester and 5,6-dicarba-closo-dodecaboranyl hexynoic acid .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to label cellular proteins acylated by fatty acid synthase, such as interferon-induced transmembrane protein 3 and the HIV-1 matrix protein . These interactions are crucial for the antiviral activity of the proteins and their membrane targeting and particle assembly functions . The compound’s influence on protein acylation highlights its role in regulating cellular functions and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with fatty acid synthase and subsequent acylation of proteins . This process enhances the hydrophobicity of proteins, facilitating their localization to specific cellular compartments . The binding interactions of this compound with fatty acid synthase lead to the modification of proteins at their palmitoylation and myristoylation sites, which are essential for their activity and function . These modifications play a critical role in the regulation of cellular processes and the maintenance of cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research . Its degradation products may also have distinct effects on cellular functions, necessitating careful monitoring and analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein acylation and cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications to minimize potential risks and maximize benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids . It interacts with enzymes such as fatty acid synthase, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitic acid . This metabolic pathway is crucial for maintaining cellular energy balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are essential for its activity and function, as they determine its availability and accessibility to target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications . The compound is primarily localized to the cytosol, where it interacts with fatty acid synthase and other enzymes involved in fatty acid metabolism . Additionally, this compound can be directed to other cellular compartments, such as the mitochondria, through specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its role in cellular processes.

properties

IUPAC Name

hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMEXRVUOPYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201415
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53293-00-8
Record name 5-Hexynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53293-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexynoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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